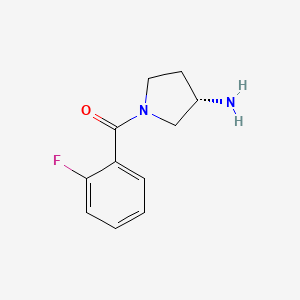

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone

Beschreibung

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone is a chiral small molecule characterized by a pyrrolidine ring bearing an amine group at the 3-position, linked to a 2-fluorophenyl moiety via a ketone bridge. Its stereochemistry (S-configuration) is critical for biological interactions, as enantiomeric forms (e.g., the R-isomer) may exhibit distinct pharmacological profiles . The compound’s molecular formula is C₁₁H₁₃FN₂O, with a molecular weight of 208.23 g/mol . It is commercially available with a purity of ≥95% and is utilized in medicinal chemistry research, particularly in the development of targeted therapies due to its structural versatility and fluorine-enhanced bioavailability .

Eigenschaften

IUPAC Name |

[(3S)-3-aminopyrrolidin-1-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCATAVQVSUQAM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198634 | |

| Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286209-02-6 | |

| Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Fluorophenyl Substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative is reacted with a suitable nucleophile.

Industrial Production Methods

Industrial production of (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential as a Therapeutic Agent

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone is primarily noted for its role as a protein kinase inhibitor . Protein kinases are critical in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer and neurodegenerative disorders. The compound's interaction with specific protein targets can inhibit their activity, providing a pathway for therapeutic interventions.

Case Study: Inhibition of Kinase Activity

Research has demonstrated that this compound exhibits significant binding affinity for certain kinases, leading to inhibition of their enzymatic activity. For example, studies have shown that modifications to the fluorophenyl group can enhance the compound's selectivity and potency against specific kinases involved in cancer progression .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Formation of Pyrrolidine Derivatives : The pyrrolidine ring can be utilized to create a range of derivatives with diverse biological activities.

- Functionalization Reactions : The compound can undergo nucleophilic substitutions and reductions to yield other valuable chemical entities .

Biological Studies

Investigating Fluorinated Compounds

The compound's fluorinated nature makes it an interesting subject for biological studies focused on the interactions of fluorinated compounds with biological systems. Research indicates that the fluorine atom significantly influences the lipophilicity and membrane permeability of the compound, potentially enhancing its bioavailability .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Protein Kinase Inhibition | Inhibits specific kinases involved in disease pathways |

| Anti-inflammatory Properties | Modulates immune response through chemokine receptor interaction |

| Neuroprotective Effects | Potential application in neurological disorder treatments |

Industrial Applications

Development of New Materials

Beyond medicinal chemistry, (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone has potential applications in the development of new materials, particularly fluorinated polymers . These materials are valued for their chemical resistance and stability under extreme conditions, making them suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Variations

a. (R)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone (CAS: 1286208-37-4)

- Structural Difference : Fluorine substitution at the 3-position of the phenyl ring instead of the 2-position.

- Enantiomeric differences (R vs. S) further modulate chiral recognition in biological systems .

b. (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone (CAS: 1248997-98-9)

- Structural Difference : Addition of a chlorine atom at the 2-position and a fluorine at the 6-position of the phenyl ring.

- Impact: Increased hydrophobicity and steric bulk may enhance membrane permeability but reduce solubility. The dual halogenation could improve metabolic stability compared to mono-fluorinated analogues .

Pyrrolidine/Pyrrole-Based Derivatives with Fluorophenyl Groups

a. (1-(2-Fluorophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (Compound 15)

- Structural Difference : Replaces the pyrrolidine-amine core with a pyrrole ring and adds a trimethoxyphenyl group.

- Biological Activity : Demonstrates potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM), attributed to the trimethoxy group’s role in mimicking colchicine-binding site interactions. The 2-fluorophenyl group enhances cellular uptake .

b. [5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone (JWH-307)

- Structural Difference : Incorporates a pentyl-pyrrole scaffold and a naphthalene group instead of pyrrolidine.

- Biological Activity: Acts as a cannabinoid receptor agonist, with selectivity for CB1/CB2 receptors due to the naphthalene moiety’s hydrophobic interactions. The 2-fluorophenyl group may moderate binding kinetics .

Enantiomeric and Functional Group Variations

a. (S)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone Hydrochloride

- Structural Difference : Replaces the 2-fluorophenyl group with a cyclopropyl ring .

- The hydrochloride salt enhances aqueous solubility for in vivo applications .

b. 1-(1-(2-Fluorophenyl)-2-phenylethyl)pyrrolidine (Compound 27)

- Structural Difference : Features a phenethyl side chain instead of the ketone-linked phenyl group.

- The absence of the ketone reduces electrophilic reactivity, improving stability .

Biologische Aktivität

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone is a chiral compound with significant biological activity, particularly in medicinal chemistry. Its structure includes a pyrrolidine ring and a fluorophenyl group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

- Chemical Formula : C₁₁H₁₃FN₂O

- CAS Number : 884313-93-3

- Molecular Weight : 204.23 g/mol

Structural Features

The compound's unique features include:

- A pyrrolidine ring , which is essential for its interaction with biological targets.

- A fluorophenyl group , which enhances lipophilicity and may improve membrane permeability.

(S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone exhibits its biological effects through several mechanisms:

- Protein Kinase Inhibition : It has been shown to interact specifically with certain protein kinases, inhibiting their activity. This inhibition can affect various signaling pathways involved in cell proliferation and survival.

- Modulation of Chemokine Receptors : The compound may influence chemokine receptor activity, which is crucial in inflammatory responses and immune system regulation.

Pharmacological Applications

The compound has potential applications in treating various conditions, including:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating depression and anxiety disorders.

- Cancer Therapy : As a protein kinase inhibitor, it may be explored for its efficacy in cancer treatment by disrupting tumor cell signaling pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone:

- In Vitro Studies : Research indicates that this compound exhibits significant inhibitory effects on specific kinases, leading to reduced cell viability in cancer cell lines.

- Binding Affinity Studies : Investigations have shown that (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone has a high binding affinity for certain receptors, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone, a comparison with structurally similar compounds reveals important insights:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone | Pyrrolidine derivative | Similar biological activity as a kinase inhibitor |

| (S)-(3-Aminopyrrolidin-1-yl)(2-chlorophenyl)methanone | Pyrrolidine derivative | Variation in halogen substituent affects activity |

| 3-Aminopyrrolidine derivatives | General class | Broad range of biological activities including anti-inflammatory properties |

The fluorine substitution on the phenyl ring significantly influences the pharmacological profile compared to other compounds, enhancing its lipophilicity and potentially improving therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoyl chloride with (S)-3-aminopyrrolidine under Schotten-Baumann conditions. To ensure stereochemical integrity, chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess. Friedel-Crafts acylation (using AlCl₃ as a catalyst) is an alternative for aryl ketone formation, but requires rigorous anhydrous conditions . Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves yield and purity.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use the SHELX suite (SHELXL for refinement) to solve structures, leveraging its robustness for small-molecule crystallography. For stereochemical validation, compare experimental bond angles/torsions with density functional theory (DFT)-optimized models .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Screen for tubulin polymerization inhibition using fluorescence-based assays (e.g., paclitaxel-stabilized microtubules with FITC-labeled tubulin). Compare IC₅₀ values against known inhibitors like compound 15 (IC₅₀ = 1.2 µM) from structurally related pyrrole derivatives . Cytotoxicity assays (MTT or resazurin) on cancer cell lines (e.g., HeLa or MCF-7) can prioritize lead candidates.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorophenyl-pyrrolidinyl methanones in anticancer research?

- Methodological Answer : Systematically modify substituents on the pyrrolidine ring (e.g., alkylation at the 3-amino group) and the fluorophenyl moiety (e.g., para- vs. ortho-substitution). Assess changes in tubulin binding via molecular docking (AutoDock Vina) and correlate with experimental IC₅₀ values. For example, replacing 2-fluorophenyl with 3-fluorophenyl in analogs reduces steric hindrance, enhancing affinity .

Q. What computational strategies resolve contradictions in binding affinity predictions versus experimental data?

- Methodological Answer : Employ hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to refine docking poses. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess ligand-protein stability over 100+ ns trajectories. If discrepancies persist, validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How does the compound’s topological polar surface area (TPSA) influence its pharmacokinetic profile?

- Methodological Answer : Calculate TPSA (e.g., 65.2 Ų for this compound) using tools like ChemAxon. High TPSA (>60 Ų) correlates with poor blood-brain barrier (BBB) penetration but improved aqueous solubility. Compare with analogs: JWH-307 (TPSA = 52.6 Ų) shows better CNS activity, suggesting fluorophenyl positioning impacts bioavailability .

Q. What safety protocols are critical for handling fluorinated pyrrolidinyl methanones in vivo studies?

- Methodological Answer : Follow NIH guidelines for laboratory animal care. Use fume hoods for synthesis and aerosol-resistant pipetting for in vivo dosing. Monitor metabolites via LC-MS to detect fluorinated byproducts (e.g., fluoroacetate). Acute toxicity testing in rodents (LD₅₀ determination) is mandatory before chronic exposure studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.